molecular formula C41H30O26 B1232299 Punicafolin CAS No. 88847-11-4

Punicafolin

Cat. No.: B1232299
CAS No.: 88847-11-4
M. Wt: 938.7 g/mol
InChI Key: DPBVYZVSXAZMAY-UUUCSUBKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The first total syntheses of punicafolin were achieved in seven steps from commercial α-D-glucose . The synthesis involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the synthesis from α-D-glucose provides a potential route for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Punicafolin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Ellagic Acid: A major product formed from the hydrolysis of this compound.

    Glucose: Another product formed from the hydrolysis.

Mechanism of Action

Properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13-hexahydroxy-3,16-dioxo-21,22-bis[(3,4,5-trihydroxybenzoyl)oxy]-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)64-33-23-9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(8-22(49)30(54)32(25)56)40(61)65-34(33)35(66-37(58)11-3-17(44)27(51)18(45)4-11)41(63-23)67-38(59)12-5-19(46)28(52)20(47)6-12/h1-8,23,33-35,41-56H,9H2/t23-,33-,34+,35-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBVYZVSXAZMAY-UUUCSUBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030158
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88847-11-4
Record name 1,2,4-Tri-O-galloyl-3,6-hexahydroxydiphenoylglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088847114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Punicafolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101030158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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